Peroxydecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

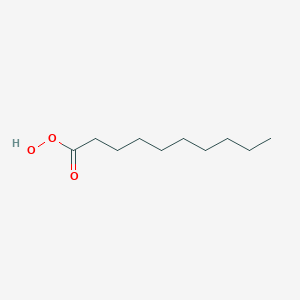

Peroxydecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Peroxydecanoic acid is primarily utilized in agriculture for its antimicrobial properties. It serves as a treatment for various plant tissues, seeds, and fruits to control pathogenic organisms.

Antimicrobial Treatment

Research indicates that PDA can effectively reduce microbial loads on crops, thereby minimizing spoilage and enhancing shelf life. A patent describes a method where PDA is mixed with other peroxy acids to form a solution that can be applied to growing plants. This mixture has shown significant efficacy in reducing pathogens such as E. coli and fungi, with concentrations as low as 20 ppm achieving a 5-log reduction in microbial populations within 30 seconds of application .

Table 1: Efficacy of this compound in Reducing Pathogen Load

| Pathogen | Reduction Achieved | Concentration (ppm) | Application Method |

|---|---|---|---|

| E. coli | 5-log | 20 | Dipping |

| Fungi | Significant | 100 | Spraying |

Residual Antimicrobial Effects

Another significant advantage of using PDA is its residual antimicrobial effect post-application. Studies have demonstrated that plants treated with PDA maintain lower levels of pathogens even after harvest, which is crucial for food safety .

Industrial Applications

PDA is also explored for its potential in industrial applications, particularly in the synthesis of organic compounds.

Oxidation Reactions

PDA has been investigated for its role as an oxidizing agent in organic synthesis. For instance, it has been used in the epoxidation of terpenes, such as lemon oil, showcasing its ability to facilitate reactions that modify organic compounds .

Table 2: Oxidation Reactions Using this compound

| Substrate | Reaction Type | Outcome |

|---|---|---|

| Acrydine | Oxidation | Rate determined in solvents |

| Lemon Oil | Epoxidation | Degree of unsaturation assessed |

Biochemical Applications

In biochemical contexts, PDA is recognized for its potential use as a reagent in synthetic chemistry.

Characterization Studies

Mass spectrometry studies have characterized the fragmentation patterns of peroxycarboxylic acids, including PDA. These studies are essential for understanding how PDA can be utilized in distinguishing between different types of peroxy acids in complex mixtures .

Safety and Environmental Impact

The safety profile of this compound has been evaluated in various studies, particularly concerning its environmental impact when used in agricultural settings. The European Food Safety Authority (EFSA) has assessed the risk associated with residues from peroxyacids used on poultry and found no significant toxicity concerns . This positions PDA as a safer alternative compared to traditional chemical treatments.

Analyse Des Réactions Chimiques

Oxidation Reactions

Peroxydecanoic acid exhibits robust oxidizing properties, particularly in organic synthesis.

Baeyer-Villiger Oxidation

In the Baeyer–Villiger oxidation of ketones, this compound converts ketones to lactones or esters. For example:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 35°C |

| Molar Ratio (Peracid:Ketone) | 2:1 |

| Reaction Time | 40–60 minutes |

Compared to shorter-chain peracids (e.g., peroctanoic acid), this compound offers a balance between reactivity and safety, with slower reaction kinetics but higher thermal stability .

Epoxidation of Terpenoids

This compound reacts with terpenoids (e.g., α-pinene, limonene) to form epoxides. Kinetic studies reveal:

-

α-Pinene Epoxidation : Second-order rate constant k=3.6L mol−1min−1 at 297 K .

-

Limonene Epoxidation : Rate constant k=2.1L mol−1min−1 at 295 K .

The stoichiometry varies:

-

1:1 for α-pinene (1 mol peracid per mol substrate).

Thermal Decomposition

Differential scanning calorimetry (DSC) data show:

| Parameter | Value |

|---|---|

| Initial Decomposition | 64–70°C |

| Peak Decomposition | 92–109°C |

| Enthalpy Change (ΔH) | >1000 kJ kg⁻¹ |

Decomposition releases CO₂ and acetic acid via free-radical pathways, involving acylperoxy radicals (RCO₃- ) .

Catalytic Decomposition

In the presence of di(4-tert-butylcyclohexyl) peroxydicarbonate (BCHPC), decomposition accelerates. Key findings:

-

Rate increases with BCHPC concentration.

-

Slower in benzene than cyclohexane due to solvent interactions .

Reactivity with Metals and Bases

This compound reacts exothermically with:

Comparative Reactivity of Peracids

| Peracid | Active Oxygen (%) | Decomposition Onset (°C) | Baeyer–Villiger Reaction Time |

|---|---|---|---|

| This compound | 8.5 | 64 | 60 minutes |

| Peroctanoic acid | 10.2 | 58 | 40 minutes |

| Peracetic acid | 21.1 | 40 | 10 minutes |

Longer alkyl chains reduce active oxygen content but enhance thermal stability .

Propriétés

Numéro CAS |

14156-10-6 |

|---|---|

Formule moléculaire |

C10H20O3 |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

decaneperoxoic acid |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h12H,2-9H2,1H3 |

Clé InChI |

CODXQVBTPQLAGA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OO |

SMILES canonique |

CCCCCCCCCC(=O)OO |

Key on ui other cas no. |

14156-10-6 |

Synonymes |

Peroxydecanoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.